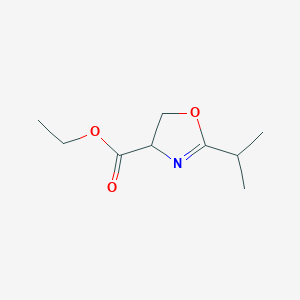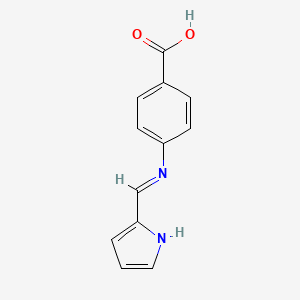
4-(Pyrrol-2-ylidenemethylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((2H-Pyrrol-2-ylidene)methyl)amino)benzoic acid is a compound that features a pyrrole ring system linked to a benzoic acid moiety through an imine linkage. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and significant roles in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2H-Pyrrol-2-ylidene)methyl)amino)benzoic acid typically involves the condensation of 2H-pyrrole-2-carbaldehyde with 4-aminobenzoic acid under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the reaction mixture being refluxed for several hours to ensure complete condensation .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-(((2H-Pyrrol-2-ylidene)methyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolone derivatives.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Pyrrolone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(((2H-Pyrrol-2-ylidene)methyl)amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-(((2H-Pyrrol-2-ylidene)methyl)amino)benzoic acid involves its interaction with various molecular targets. The pyrrole ring can interact with biological macromolecules through π-π stacking and hydrogen bonding, while the benzoic acid moiety can form ionic interactions with amino acid residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolone derivatives: Compounds with a pyrrolone ring system.
Pyrrolidine derivatives: Compounds with a saturated pyrrole ring.
Indole derivatives: Compounds with a fused pyrrole and benzene ring system.
Uniqueness
4-(((2H-Pyrrol-2-ylidene)methyl)amino)benzoic acid is unique due to its combination of a pyrrole ring with a benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery .
Eigenschaften
CAS-Nummer |
80525-79-7 |
|---|---|
Molekularformel |
C12H10N2O2 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
4-(1H-pyrrol-2-ylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h1-8,13H,(H,15,16) |
InChI-Schlüssel |
GUNWGJIMPXOHIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C1)C=NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide](/img/structure/B15209769.png)
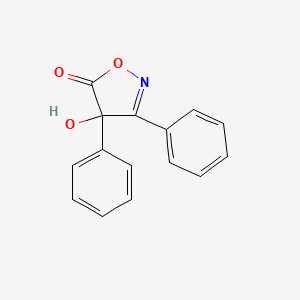
![2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile](/img/structure/B15209793.png)
![Diethyl 5,5'-[(methylimino)dimethanediyl]bis(2,4-dimethyl-1h-pyrrole-3-carboxylate)](/img/structure/B15209799.png)

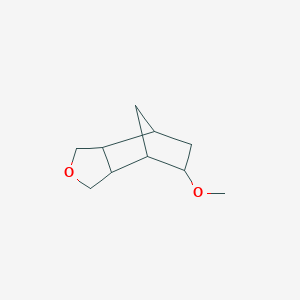
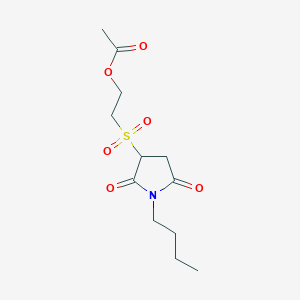
![1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15209823.png)
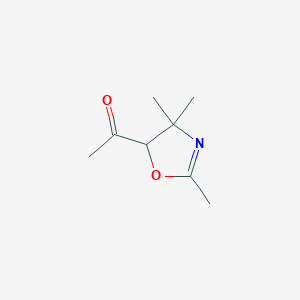
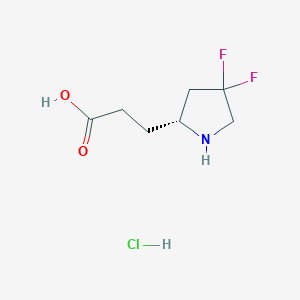
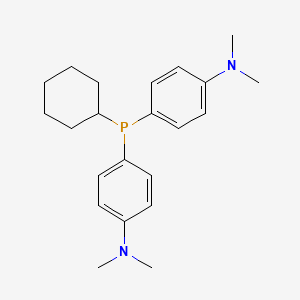
![4-Aminobenzo[d]oxazole-2-carbaldehyde](/img/structure/B15209846.png)

